4-Chloro-3-nitroanisole

Catalog No.
S1505604
CAS No.
10298-80-3
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitroanisole

CAS Number

10298-80-3

Product Name

4-Chloro-3-nitroanisole

IUPAC Name

1-chloro-4-methoxy-2-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3

InChI Key

HISHUMDTGXICEZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

The exact mass of the compound 4-Chloro-3-nitroanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-3-nitroanisole (CAS: 10298-80-3) is a halogenated nitroaromatic compound serving as a key intermediate in multi-step organic synthesis. Its utility stems from the specific 1,2,4-substitution pattern of the methoxy, nitro, and chloro groups on the aromatic ring. This arrangement dictates a distinct reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) and reduction reactions, making it a non-interchangeable precursor for producing specific substituted anilines, phenolics, and complex heterocyclic structures in pharmaceuticals, agrochemicals, and materials science. [REFS-1, REFS-2]

Research & Procurement Fit

Pharma Key intermediate for Iguratimod (T-614) and related chromone derivatives
Industrial Established building block for disperse azo dye manufacturing
Reactivity Dual chloro-nitro pattern enables sequential nucleophilic aromatic substitution and cross-coupling

Substituting 4-Chloro-3-nitroanisole with its isomers, such as 4-chloro-2-nitroanisole, or with simpler analogs like 3-nitroanisole, will lead to significant deviations in process outcomes. The reactivity and regioselectivity in nucleophilic aromatic substitution (SNAr) are critically dependent on the relative positions of the electron-withdrawing nitro group and the chloro leaving group. [1] An incorrect substitution pattern alters the electronic activation of the C-Cl bond and the resonance stabilization of the Meisenheimer complex intermediate, resulting in different products, lower yields, or a complete failure of the intended reaction. [2] This makes precise isomer selection a critical procurement decision for achieving the target molecular architecture.

Substitution Risk

4-Chloroanisole lacks the nitro group and cannot support nitro reduction or downstream amination sequences.
3-Nitroanisole lacks the chloro substituent, yielding an amine without a halogen handle for further functionalization.
Regioisomer 2-chloro-5-nitroanisole alters the substitution pattern, changing reactivity and final product identity in Iguratimod synthesis.

Regio-Specific Aniline Synthesis via SNAr

The specific arrangement of substituents in 4-Chloro-3-nitroanisole makes it an ideal precursor for high-yield synthesis of 2-nitro-4-alkoxy-substituted anilines. In nucleophilic aromatic substitution (SNAr) reactions with amines, the chloro group at the 4-position is activated by the nitro group at the 3-position (ortho), facilitating efficient displacement. [1] In contrast, an isomer like 4-chloro-2-nitroanisole would react with an amine to produce a different regioisomer (a 2-nitro-5-alkoxy-substituted aniline), which is unsuitable for downstream targets requiring the specific substitution pattern derived from 4-chloro-3-nitroanisole. This structural control is critical in multi-step syntheses where precise isomerism is mandatory.

Evidence DimensionRegiochemical Outcome of SNAr
Target Compound DataForms 4-amino-2-nitroanisole derivatives
Comparator Or Baseline4-Chloro-2-nitroanisole (Isomer): Forms 5-amino-2-nitroanisole derivatives
Quantified Difference100% different regioisomeric product
ConditionsReaction with a primary or secondary amine under SNAr conditions (e.g., base, solvent like DMF or ethanol).

For synthesizing specific bioactive molecules or functional materials, using the correct isomer is non-negotiable as it dictates the final chemical structure and properties.

Iguratimod Precursor Specificity
Class-level
Target 4-chloro-3-nitro substitution pattern
Comparator Regioisomers or mono-functional analogs
Structural requirement for established Iguratimod route
Supported by patent CN1462737A and literature

Electrochemical Reduction Potential Modulation

The electrochemical reduction of the nitro group is a key transformation, and its potential is influenced by other ring substituents. While direct data for 4-chloro-3-nitroanisole is sparse, comparisons with related structures show that halogen substituents significantly alter the reduction potential compared to the parent nitroanisole. For example, studies on various substituted nitrobenzenes demonstrate that electron-withdrawing groups like chlorine make the reduction of the nitro group occur at a less negative potential (i.e., easier to reduce) compared to analogs without the halogen. [1] This specific electrochemical signature is critical for processes involving selective reduction, either chemically or electrochemically, where controlling the reaction potential is necessary to avoid over-reduction or side reactions.

Evidence DimensionNitro Group Reduction Potential
Target Compound DataReduction potential is shifted to be less negative due to the electron-withdrawing chloro group.
Comparator Or Baseline3-Nitroanisole (lacks chloro group): Has a more negative reduction potential.
Quantified DifferenceQualitatively less negative potential, enabling more facile reduction.
ConditionsCyclic voltammetry in an aqueous acidic electrolyte (e.g., 1 M H3PO4).

This allows for selective chemical or electrochemical reduction of the nitro group under milder conditions than would be required for a non-chlorinated analog, improving process control and energy efficiency.

Cephalosporin Intermediate Yield
Data to verify
Reported +22% relative yield improvement
Baseline Alternative synthetic approaches
Supports process economics evaluation
Supplier-reported data; verify at industrial scale

Anti-Inflammatory Chromone Scaffold Precursor

4-Chloro-3-nitroanisole is a documented and validated starting material for the synthesis of complex heterocyclic systems with therapeutic potential, such as 7-methanesulfonylamino-6-phenoxychromone derivatives. [1] The published synthetic route explicitly begins with this specific isomer, indicating that its unique substitution pattern is essential for the subsequent multi-step sequence to build the chromone core. Attempting this synthesis with a positional isomer would require a complete redesign of the synthetic strategy and is not a viable drop-in replacement.

Evidence DimensionSuitability as a Synthetic Precursor
Target Compound DataValidated starting material for a published multi-step synthesis of bioactive chromones.
Comparator Or BaselinePositional Isomers (e.g., 4-chloro-2-nitroanisole): Not reported for this specific synthetic route and would not yield the target product.
Quantified DifferenceEnables a known, published synthetic pathway unavailable to its isomers.
ConditionsMulti-step organic synthesis towards 7-methanesulfonylamino-6-phenoxychromone derivatives.

Procuring this specific CAS number de-risks process development by allowing chemists to follow established, peer-reviewed synthetic protocols for complex, high-value molecules.

High-Purity Grade
Specification review
≥99%HPLC
Reduces need for additional purification
Compare vendor COA; verify by in-house HPLC
Melting Point Batch Consistency
Specification review
41–43 °Clit.
Narrow 2 °C range supports identity and purity verification
Literature value; broader vendor ranges may indicate lower purity
Chemoselective Nitro Reduction
Class-level
Au/TiO₂ (1 wt% Au), hydrazine hydrate, EtOH, 60 °C, sealed tube; complete conversion (TLC)
Retains chloro substituent for further derivatization
Method from ChemicalBook; validate in own laboratory

Regio-Defined Pharmaceutical Intermediates

This compound is the correct choice when the synthetic target is a 4-substituted-2-aminophenol or aniline derivative. The ortho-relationship of the nitro and chloro groups enables high-yield displacement of the chloride, followed by reduction of the nitro group to create a 1,2,4-trisubstituted benzene ring, a common scaffold in medicinal chemistry. [1]

Synthesis of Chromone Scaffolds

For laboratories and manufacturers aiming to reproduce or build upon published syntheses of complex molecules like the anti-inflammatory 7-methanesulfonylamino-6-phenoxychromones, this specific isomer is the required starting material. Its use avoids the need for costly and time-consuming route redevelopment. [2]

Azo Dyes and Functional Materials

The defined substitution pattern is valuable in the synthesis of specialized azo dyes and other functional materials. The amino group, generated from the reduction of the nitro group, can be diazotized and coupled, while the methoxy and chloro positions allow for further tuning of the final molecule's electronic and physical properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
Iguratimod (T-614) chromone synthesis
Regiospecific 4-chloro-3-nitro substitution pattern
Route fidelity per established literature protocol
Cephalosporin intermediate manufacturing
Optimized chloro-nitration sequence support
Yield consistency and process economics at scale
Chemoselective reduction to 2-chloro-5-methoxyaniline
Dual functional group reactivity (nitro reduction without Cl loss)
Reduction chemoselectivity and amine product purity
Pharmaceutical R&D intermediate
High-purity grade availability
Impurity control and synthetic reproducibility

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10298-80-3

Wikipedia

4-Chloro-3-nitroanisole

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